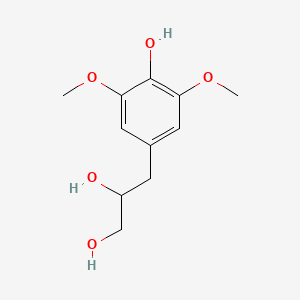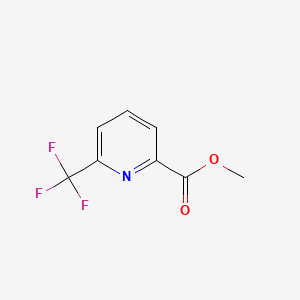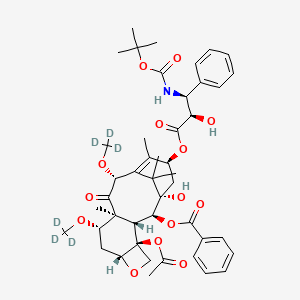
Cabazitaxel-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cabazitaxel-d6 is a deuterium-labeled version of Cabazitaxel . Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity . It is used in combination with prednisone for the treatment of patients with metastatic castration-resistant prostate cancer previously treated with a docetaxel-containing treatment regimen .
Molecular Structure Analysis
Cabazitaxel has a molecular formula of C45H57NO14 . Its structure includes 11 defined stereocentres . The molecular weight of Cabazitaxel-d6 is 841.97 .Chemical Reactions Analysis
Cabazitaxel has been used in the development of prodrugs for site-specific delivery . These prodrugs are designed to be pH-responsive and water-soluble, and they demonstrate a low critical micelle concentration, a particle size of about 95 nm, monodispersity, spherical shape, and pH-responsive stability .Physical And Chemical Properties Analysis
Cabazitaxel has a density of 1.3±0.1 g/cm3, a boiling point of 870.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 132.6±3.0 kJ/mol and a flash point of 480.4±34.3 °C .科学研究应用
Treatment of Prostate Cancer
Cabazitaxel-d6 is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity . It is used to treat hormone-refractory metastatic prostate cancer . It has been shown to be effective in terms of the PSA response, overall survival, and time to treatment failure .
Inhibition of Microtubule Depolymerization and Cell Division
Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division . This leads to cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation .
Overcoming Drug Resistance
Unlike other taxane compounds, Cabazitaxel-d6 is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump . This makes it potentially useful for treating multidrug-resistant tumors .
Penetration of the Blood-Brain Barrier
Cabazitaxel-d6 has the ability to penetrate the blood-brain barrier (BBB) . This property could make it useful in the treatment of brain tumors or metastases.
Inhibition of the TRPC1 Ion Channel
Cabazitaxel-d6 has been shown to be a potent inhibitor of the TRPC1 ion channel . This could make it a valuable research tool for studying pharmacology and protein interactions .
Inhibition of Inflammatory Cytokines Production
Cabazitaxel-d6 has been shown to inhibit the production of inflammatory cytokines in macrophages . This suggests potential applications in the treatment of inflammatory diseases.
Use in Nanoscale Drug Delivery Systems
A nanoscale, biocompatible, and amphiphilic prodrug of cabazitaxel has been developed with improved anticancer efficacy against 3D spheroids of prostate cancer cells . This demonstrates the potential of Cabazitaxel-d6 in the development of advanced drug delivery systems.
Real-World Safety and Efficacy Studies
Cabazitaxel-d6 has been used in real-world safety and efficacy studies . These studies provide valuable data on the drug’s performance outside of clinical trials, contributing to a better understanding of its therapeutic potential.
作用机制
Target of Action
Cabazitaxel-d6, also known as 1383561-29-2 (d6-labeled), is a semi-synthetic derivative of a natural taxoid . It primarily targets microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Cabazitaxel-d6 acts as a microtubule inhibitor . It binds to β-tubulin subunits in a 1:1 stoichiometric ratio , stabilizing microtubules and preventing their depolymerization . This stabilization disrupts the normal dynamic process required for cell function and division. As a result, cells are unable to complete mitosis, leading to cell cycle arrest at the G2/M phase and eventually, cell death .
Biochemical Pathways
The primary biochemical pathway affected by Cabazitaxel-d6 is the cell cycle , specifically the transition from the G2 phase to the M phase . By inhibiting microtubule dynamics, Cabazitaxel-d6 prevents the formation of the mitotic spindle, an essential apparatus for chromosome segregation during mitosis . This leads to cell cycle arrest and apoptosis .
Pharmacokinetics
Following a one-hour intravenous infusion, plasma concentrations of Cabazitaxel can be described by a three-compartment pharmacokinetic model with α-, β-, and γ- half-lives of four minutes, two hours, and 95 hours, respectively . Cabazitaxel is mainly metabolized by the cytochrome P450 (CYP) enzyme 3A45 and to a lesser extent by CYP2C8 .
Result of Action
The primary result of Cabazitaxel-d6 action is the induction of cell death in tumor cells . By disrupting microtubule dynamics and causing cell cycle arrest, Cabazitaxel-d6 triggers apoptosis, or programmed cell death . This leads to a reduction in tumor growth and size .
Action Environment
Cabazitaxel-d6 has shown to be effective in a variety of environments, including in patients with metastatic castration-resistant prostate cancer previously treated with a docetaxel-containing treatment regimen . Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, Cabazitaxel-d6 can more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of efflux pumps and the permeability of the blood-brain barrier .
安全和危害
Cabazitaxel can cause serious eye irritation, is suspected of causing genetic defects, is suspected of damaging fertility and the unborn child, is harmful if swallowed, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure . It is toxic in contact with skin and is harmful if swallowed .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-YHVGWTKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)OC([2H])([2H])[2H])C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

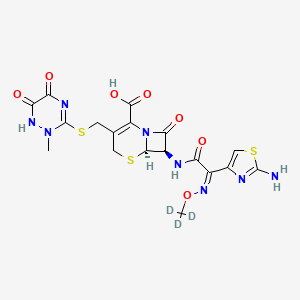


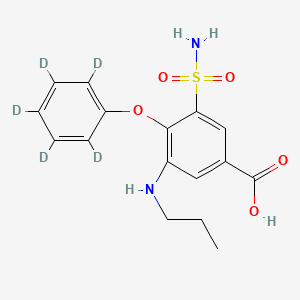
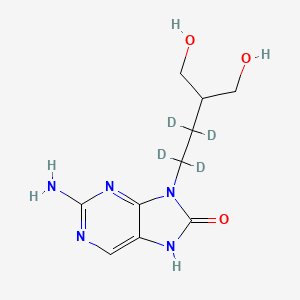
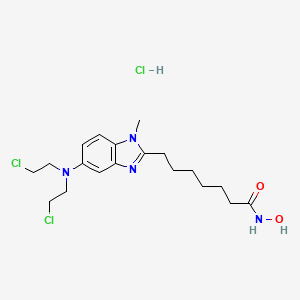
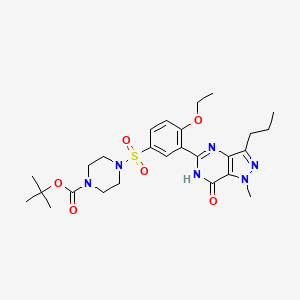
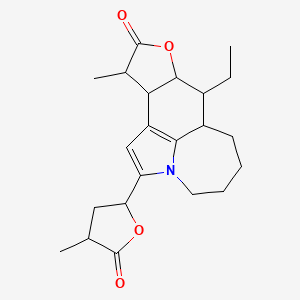
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
